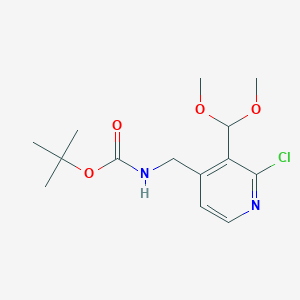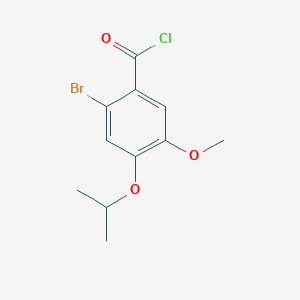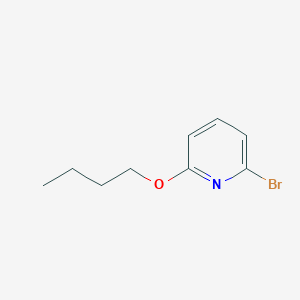![molecular formula C10H14Cl2FN3 B1531123 [2-(5-Fluor-1H-benzimidazol-2-yl)ethyl]methylamin-Dihydrochlorid CAS No. 1268990-43-7](/img/structure/B1531123.png)
[2-(5-Fluor-1H-benzimidazol-2-yl)ethyl]methylamin-Dihydrochlorid
Übersicht
Beschreibung
[2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride is a chemical compound with the molecular formula C10H12F N32ClH
Wissenschaftliche Forschungsanwendungen
The compound has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biological studies to understand the interaction of benzimidazole derivatives with biological targets.
Medicine: It has potential therapeutic applications, such as in the development of antiviral, anticancer, and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have been associated with diverse anticancer activities . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Mode of Action
Benzimidazole derivatives have been found to interact with their targets in a variety of ways, contributing to their anticancer activity . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold has been found to influence the anticancer activity .
Biochemical Pathways
Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that benzimidazole derivatives have been studied for their bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they may have multiple molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
[2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind to specific enzyme active sites, potentially inhibiting or modulating their activity. For instance, it may interact with kinases, which are enzymes that play a crucial role in phosphorylation processes. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s specificity and affinity for its targets .
Cellular Effects
The effects of [2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride on cellular processes are diverse and depend on the cell type and experimental conditions. This compound can influence cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. Additionally, it may affect gene expression by interacting with transcription factors or epigenetic regulators. These interactions can lead to changes in cellular metabolism, proliferation, and apoptosis, highlighting the compound’s potential as a tool for studying cellular functions .
Molecular Mechanism
At the molecular level, [2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride exerts its effects through specific binding interactions with biomolecules. The compound’s fluorine atom and benzimidazole ring are critical for its binding affinity and specificity. It can inhibit enzyme activity by occupying the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. Additionally, the compound may induce changes in gene expression by interacting with DNA or chromatin-modifying enzymes, leading to alterations in transcriptional activity .
Dosage Effects in Animal Models
In animal models, the effects of [2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride vary with dosage. At lower doses, the compound may exhibit minimal toxicity and effectively modulate target pathways. Higher doses can lead to adverse effects, including toxicity and off-target interactions. Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological activity without causing significant harm. These dosage-dependent effects are essential for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
[2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can alter the compound’s activity, stability, and excretion. Understanding these pathways is critical for predicting the compound’s behavior in biological systems and optimizing its use in research .
Transport and Distribution
The transport and distribution of [2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride within cells and tissues are influenced by its physicochemical properties. The compound may be transported across cell membranes via passive diffusion or active transport mechanisms involving specific transporters or binding proteins. Once inside the cell, it can localize to various compartments, including the cytoplasm, nucleus, and organelles, depending on its interactions with cellular components. These distribution patterns are important for understanding the compound’s cellular effects and optimizing its delivery in experimental settings .
Subcellular Localization
The subcellular localization of [2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride is determined by its targeting signals and post-translational modifications. The compound may be directed to specific organelles such as the mitochondria, endoplasmic reticulum, or lysosomes, where it can exert its effects on cellular functions. These localization patterns are influenced by the compound’s interactions with targeting proteins and its ability to undergo modifications such as phosphorylation or ubiquitination. Understanding these localization mechanisms is essential for elucidating the compound’s mode of action and optimizing its use in research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: The starting materials, 5-fluorobenzimidazole and 2-chloroethylamine, undergo a condensation reaction in the presence of a base such as triethylamine.
Reduction Reaction: The intermediate product is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to form the final product.
Acidification: The resulting product is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: The compound undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be achieved by reacting the compound with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic conditions.
Reduction: NaBH4, LiAlH4, anhydrous ether.
Substitution: Nucleophiles (e.g., alkyl halides), electrophiles (e.g., acyl chlorides), polar aprotic solvents.
Major Products Formed:
Oxidation: Fluorinated benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
Vergleich Mit ähnlichen Verbindungen
2-(1H-Benzimidazol-2-yl)ethylamine dihydrochloride
2-(5-Chloro-1H-benzimidazol-2-yl)ethylamine dihydrochloride
2-(5-Methyl-1H-benzimidazol-2-yl)ethylamine dihydrochloride
Uniqueness: [2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride is unique due to the presence of the fluorine atom at the 5-position of the benzimidazole ring, which can influence its chemical reactivity and biological activity compared to its non-fluorinated counterparts.
Eigenschaften
IUPAC Name |
2-(6-fluoro-1H-benzimidazol-2-yl)-N-methylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3.2ClH/c1-12-5-4-10-13-8-3-2-7(11)6-9(8)14-10;;/h2-3,6,12H,4-5H2,1H3,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTELGFSPFSHIRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NC2=C(N1)C=C(C=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















